Cas no 1220452-68-5 (3-(4-(Trifluoromethyl)phenyl)chroman-4-one)

3-(4-(Trifluoromethyl)phenyl)chroman-4-one 化学的及び物理的性質
名前と識別子
-
- 3-(4-(Trifluoromethyl)phenyl)chroman-4-one
- 3-(4-Trifluoromethyl-phenyl)-chroman-4-one
-
- インチ: 1S/C16H11F3O2/c17-16(18,19)11-7-5-10(6-8-11)13-9-21-14-4-2-1-3-12(14)15(13)20/h1-8,13H,9H2
- InChIKey: GHQXDYKJXNHFKS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C1C(C2C=CC=CC=2OC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 292.07111408 g/mol
- どういたいしつりょう: 292.07111408 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 292.25
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 4
3-(4-(Trifluoromethyl)phenyl)chroman-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM291983-1g |
3-(4-(Trifluoromethyl)phenyl)chroman-4-one |
1220452-68-5 | 97% | 1g |
$732 | 2023-03-05 | |
Chemenu | CM291983-1g |
3-(4-(Trifluoromethyl)phenyl)chroman-4-one |
1220452-68-5 | 97% | 1g |
$622 | 2021-06-17 |
3-(4-(Trifluoromethyl)phenyl)chroman-4-one 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
3-(4-(Trifluoromethyl)phenyl)chroman-4-oneに関する追加情報
Introduction to 3-(4-(Trifluoromethyl)phenyl)chroman-4-one (CAS No: 1220452-68-5)
3-(4-(Trifluoromethyl)phenyl)chroman-4-one, identified by the Chemical Abstracts Service Number (CAS No) 1220452-68-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the chromanone class, characterized by a chromane core fused with a ketone group, and incorporates a trifluoromethyl substituent on the aromatic ring, which enhances its electronic and steric characteristics. The presence of these functional groups makes it a promising candidate for further exploration in drug discovery and development.
The trifluoromethyl group is a key structural feature that influences the physicochemical properties of 3-(4-(Trifluoromethyl)phenyl)chroman-4-one. This moiety is known to increase metabolic stability, improve binding affinity to biological targets, and enhance lipophilicity, making it an attractive component in the design of bioactive molecules. In recent years, there has been a surge in research focusing on trifluoromethyl-containing compounds due to their demonstrated efficacy in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Structurally, 3-(4-(Trifluoromethyl)phenyl)chroman-4-one consists of a chromane scaffold with a ketone group at the 4-position and a phenyl ring substituted with a trifluoromethyl group at the 4-position of the phenyl ring. This arrangement creates a molecule with potential electron-withdrawing effects that can modulate its interactions with biological receptors. The chromanone core itself has been studied for its antioxidant, anti-inflammatory, and neuroprotective properties. For instance, derivatives of chromanones have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by scavenging reactive oxygen species and modulating inflammatory pathways.
In the context of contemporary pharmaceutical research, 3-(4-(Trifluoromethyl)phenyl)chroman-4-one has been investigated for its potential role in modulating enzyme activity and receptor binding. The trifluoromethyl group's ability to enhance binding interactions has been exploited in the development of small-molecule inhibitors targeting enzymes involved in cancer progression. Preliminary studies have suggested that this compound may exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth and metastasis. Additionally, the chromanone moiety's structural similarity to natural products like flavonoids has prompted investigations into its potential as a lead compound for drug development.
The synthesis of 3-(4-(Trifluoromethyl)phenyl)chroman-4-one involves multi-step organic reactions that typically include condensation reactions to form the chromanone core followed by functionalization at the aromatic ring. The introduction of the trifluoromethyl group can be achieved through halogenation followed by metal-catalyzed cross-coupling reactions or direct fluorination techniques. Advanced synthetic methodologies have enabled researchers to optimize yield and purity, making it feasible to produce sufficient quantities for biological testing.
Biological activity assays have been conducted to evaluate the potential therapeutic effects of 3-(4-(Trifluoromethyl)phenyl)chroman-4-one. These studies have revealed promising results in several key areas. For example, in vitro experiments have demonstrated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis or arresting cell cycle progression. The compound's interaction with mitochondrial DNA and its ability to generate reactive oxygen species have been implicated in these effects.
Moreover, research has explored the anti-inflammatory properties of 3-(4-(Trifluoromethyl)phenyl)chroman-4-one by examining its effects on inflammatory cytokines and signaling pathways. Studies suggest that this compound may modulate nuclear factor kappa B (NF-κB) activation, a critical transcription factor involved in inflammation. By inhibiting NF-κB, it could potentially reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
The pharmacokinetic profile of 3-(4-(Trifluoromethyl)phenyl)chroman-4-one is another area of interest. Due to the presence of the trifluoromethyl group, which enhances lipophilicity, this compound may exhibit improved oral bioavailability compared to non-fluorinated analogs. However, further studies are needed to assess its metabolic stability and excretion pathways to fully understand its pharmacokinetic behavior in vivo.
In conclusion,3-(4-(Trifluoromethyl)phenyl)chroman-4-one (CAS No: 1220452-68-5) represents a promising candidate for therapeutic intervention in various diseases. Its unique structural features, particularly the incorporation of a trifluoromethyl group on the aromatic ring, contribute to its potential as an inhibitor of key biological targets involved in cancer growth and inflammation. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications. As our understanding of molecular interactions continues to advance, this compound is poised to play a significant role in future drug development strategies.
1220452-68-5 (3-(4-(Trifluoromethyl)phenyl)chroman-4-one) 関連製品
- 2172140-59-7(3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid)
- 1005188-51-1(5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)
- 2228048-37-9(tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)
- 15467-31-9(2-(1H-indol-3-yl)-2-methylpropan-1-amine)
- 1287153-14-3(2-{[(4-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)
- 2172536-89-7(2-(2-hydroxybutyl)oxane-2-carbaldehyde)
- 1620585-78-5(1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester)
- 2305080-38-8((R)-1-Benzyl-3-methyl-[1,4]diazepane)
- 2287342-32-7(4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole)
- 1172267-97-8(N-{3-methyl-1-4-(thiophen-2-yl)-1,3-thiazol-2-yl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide)




